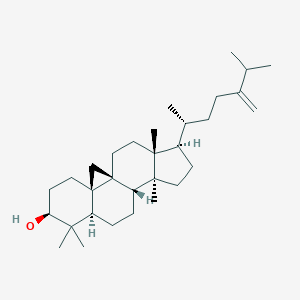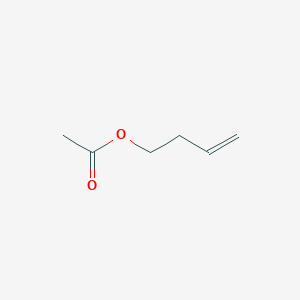
24-Methylenecycloartanol
Descripción general
Descripción
24-Methylenecycloartanol is a pentacyclic triterpenoid that is (9beta)-24-methylene-9,19-cyclolanostane which carries a hydroxy group at position 3beta . It is isolated from several plant species including Euphorbia, Epidendrum, Psychotria, and Sideritis . It has a role as a plant metabolite .
Synthesis Analysis
24-Methylenecycloartanol and its derivatives were studied in the solution and the solid state by an NMR study and X-ray crystallographic analysis . The synthesis of 24-methylenecycloartanol was carried out by a cell-free preparation from Zea mays shoots .Molecular Structure Analysis
24-Methylenecycloartanol has a molecular formula of C31H52O . It is a pentacyclic triterpenoid and a 3beta-hydroxy steroid . It derives from a hydride of a cycloartane .Chemical Reactions Analysis
24-Methylenecycloartanol is a natural product found in Lophostemon confertus, Camellia sinensis, and other organisms . It has been reported to be found not only in rice but also in several cereals like wheat, barley, and corn .Physical And Chemical Properties Analysis
24-Methylenecycloartanol has a density of 1.0±0.1 g/cm3, a boiling point of 512.7±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.0 mmHg at 25°C . Its enthalpy of vaporization is 90.2±6.0 kJ/mol and its flash point is 226.4±13.7 °C .Aplicaciones Científicas De Investigación
Source of γ-Oryzanol
24MCA is a component of γ-Oryzanol (OZ), which is a mixture of ferulic acid esters of triterpene alcohols and ferulic acid esters of plant sterols . OZ has been reported to have many beneficial effects, including lipid-lowering, anti-oxidative, antidiabetic, neuroprotective, anticarcinogenic, and immunomodulatory effects .
Presence of 24-Methylenecycloartanyl Caffeate in Barley
During the isolation and purification of 24MCA-FA from barley, a compound with similar properties to OZ, identified as a caffeic acid ester of 24-methylenecycloartanol (24MCA-CA), was also found . This compound has rarely been reported before .
Potential for New Sources of OZ
The discovery of 24MCA-FA and 24MCA-CA in barley opens the possibility of using barley as a new source of these compounds . This could potentially expand the sources of OZ, which has been primarily found in rice.
Glucose Lowering Activity
A hexane extract containing 24MCA showed significant glucose lowering activity in an oral glucose tolerance test . This suggests potential applications of 24MCA in managing blood glucose levels.
Mecanismo De Acción
Target of Action
24-Methylenecycloartanol is a pentacyclic triterpenoid that can be isolated from several plant species including Euphorbia, Epidendrum, Psychotria, and Sideritis . It has been found to have significant glucose-lowering activity , suggesting that its primary targets may be involved in glucose metabolism.
Mode of Action
It is known that it interacts with its targets to modulate glucose metabolism
Biochemical Pathways
24-Methylenecycloartanol likely affects the biochemical pathways involved in glucose metabolism
Result of Action
The primary known effect of 24-Methylenecycloartanol is its glucose-lowering activity . This suggests that it may have potential applications in the management of diabetes .
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-26,32H,3,9-19H2,1-2,4-8H3/t22-,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHQMRXFDYJGII-UEBIAWITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932442 | |
| Record name | 24-Methylidene-9,19-cyclolanostan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
24-Methylenecycloartanol | |
CAS RN |
1449-09-8 | |
| Record name | 24-Methylenecycloartanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 24-Methylene cycloartanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24-Methylidene-9,19-cyclolanostan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24-METHYLENECYCLOARTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI34181G3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















